2,3'-二氟二苯甲酮

描述

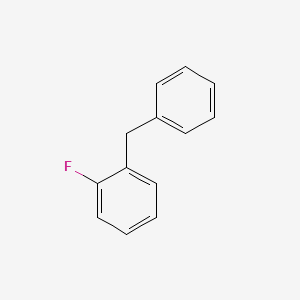

2,3'-Difluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two fluorine atoms on the benzene rings. While the provided papers do not directly discuss 2,3'-Difluorobenzophenone, they offer insights into the synthesis and properties of related fluorinated benzophenone derivatives and similar aromatic compounds, which can be informative for understanding the chemistry of 2,3'-Difluorobenzophenone.

Synthesis Analysis

The synthesis of fluorinated benzophenones and related compounds often involves palladium-catalyzed reactions, as seen in the regioselective synthesis of 2,3-dihydrobenzodioxepinones from epoxides and 2-bromophenols . Similarly, the synthesis of 2,6-difluoro-2'-sulfobenzophenone demonstrates the use of organolithium chemistry, indicating that fluorine atoms can be activated for nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 2,3'-Difluorobenzophenone.

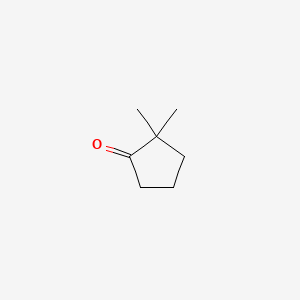

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones is influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule. The papers provided do not directly analyze the molecular structure of 2,3'-Difluorobenzophenone, but studies on related compounds, such as the synthesis of benzoxazole derivatives , provide insights into the structural aspects of fluorinated aromatic compounds.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For instance, the synthesis of 3-difluoromethyl benzoxazole-2-thiones involves cyclization and N-difluoromethylation . The coupling of 2-vinylphenols and carboxylic acids to form 3-acyloxy-2,3-dihydrobenzofurans and the synthesis of benzodioxine and benzo[1,4]oxazine derivatives showcase the reactivity of compounds with structural similarities to 2,3'-Difluorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3'-Difluorobenzophenone can be inferred from the properties of similar compounds. The presence of fluorine atoms typically enhances the stability and alters the electronic properties of aromatic compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline illustrates the potential for introducing fluorine-containing groups to modify the properties of aromatic amines, which could be relevant to the properties of 2,3'-Difluorobenzophenone.

科学研究应用

聚合物的合成和表征

2,3'-二氟二苯甲酮已被用于高性能聚合物的合成和表征,例如聚(酞嗪酮醚),它们表现出良好的溶解性和杰出的热性能。这些聚合物以其在工程塑料和膜材料中的潜在应用而闻名。研究表明,这些聚合物具有优异的热性能,并溶于常见的非质子溶剂中。此外,它们正在被研究其在光波导材料中的潜力(Xiao et al., 2003)。

材料科学中的应用

电光和介电性能

已经对注入含氟化合物(如 4,4'-二氟二苯甲酮)的聚合物稳定的蓝相液晶的电光和介电性能进行了研究。研究结果表明,添加此类化合物可以显着降低聚合物稳定的蓝相液晶所需的运行电压。电压的降低与聚合物中离子浓度的降低有关,这表明这些化合物可以作为优异的离子抑制剂,并可能增强材料的电光响应(Wu et al., 2017)。

合成和开环聚合

研究探索了通过使 4,4'-氧双(苯硫酚)与各种二氟化合物(包括 4,4'-二氟二苯甲酮)反应来合成大环芳族硫化物低聚物。这些具有环状性质的低聚物已被证明是无定形的,并且在特定溶剂中高度可溶。进一步的研究表明,这些低聚物可以进行开环聚合,从而形成线性的、高分子量的聚(芳族硫化物)。这些聚合物表现出优异的溶解性和热稳定性,表明它们在各个行业中具有潜在应用(Liang et al., 2004)。

溶解性和热力学性质

溶解性和热力学研究

已经进行了详细的研究来确定和关联 4,4'-二氟二苯甲酮在各种溶剂中在不同温度范围内的溶解度。这项研究提供了至关重要的物理化学数据,突出了溶剂性质对 4,4'-二氟二苯甲酮的溶解行为和热力学参数的影响。从这项研究中获得的见解对于涉及 4,4'-二氟二苯甲酮的纯化、结晶和再结晶的过程以及设计新的合成路线非常有价值(Li et al., 2020)。

作用机制

Target of Action

The primary targets of 2,3’-Difluorobenzophenone are currently unknown. This compound is a derivative of benzophenone, which has a conjugated system formed by two aryl groups connected to both sides of a carbonyl group

Mode of Action

It is known that benzophenone derivatives can interact with various biological targets through different mechanisms, such as binding to proteins or dna, or acting as enzyme inhibitors . The exact mode of action of 2,3’-Difluorobenzophenone would depend on its specific molecular targets.

Biochemical Pathways

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis

Result of Action

Some benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cellular responses .

属性

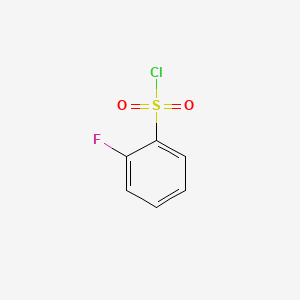

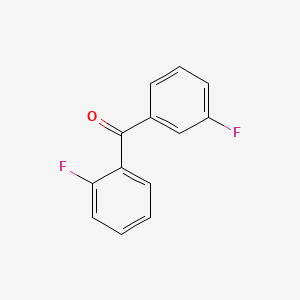

IUPAC Name |

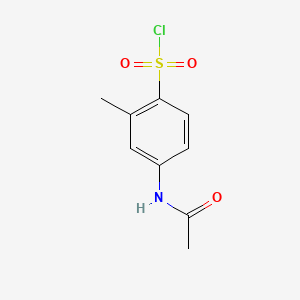

(2-fluorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206865 | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3'-Difluorobenzophenone | |

CAS RN |

58139-11-0 | |

| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。